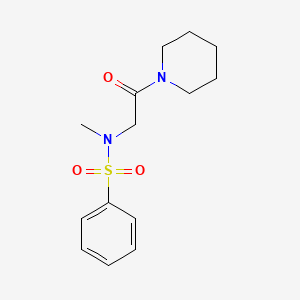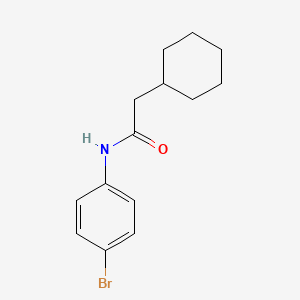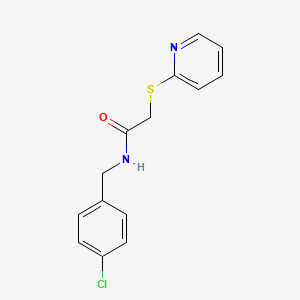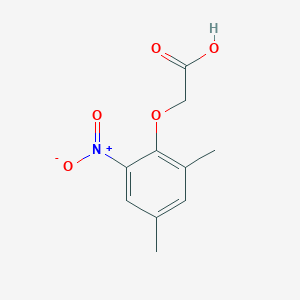![molecular formula C17H16F3NO2 B5865582 2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5865582.png)
2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide” is likely to be of interest due to its structural components which include an ethoxyphenyl group, a trifluoromethylphenyl group, and an acetamide moiety. These features suggest potential applications in pharmaceuticals, agrochemicals, and materials science due to the unique properties imparted by the trifluoromethyl group and the acetamide linkage.
Synthesis Analysis
The synthesis of related compounds, such as chloroacetanilide herbicides and various acetamides, often involves reductive dehalogenation or direct fluorination techniques. For instance, compounds like acetochlor are synthesized using palladium-catalyzed reactions (Latli & Casida, 1995). Similarly, silylated derivatives of N-(2-hydroxyphenyl)acetamide are prepared through reactions with chlorotrimethylsilane (Nikonov et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and molecular docking analysis. For example, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide shows intermolecular hydrogen bonds and intramolecular interactions, indicating the significance of molecular geometry in determining the compound's physical and chemical properties (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving acetamides often include nucleophilic substitution and reductive amination. The presence of the trifluoromethyl group can influence the reactivity and stability of the compound, making it a candidate for various chemical transformations.
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystal structure, are determined by their molecular structure. For example, the synthesis and characterization of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide provide insights into its crystalline form, highlighting the influence of substituents on the compound's physical characteristics (Ping, 2007).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of fluorinated polyimides , suggesting potential interactions with related biochemical targets.
Mode of Action
Related compounds have been involved in nucleophilic substitution reactions
Biochemical Pathways
Related compounds have been used in the synthesis of fluorinated polyimides , which suggests potential involvement in related biochemical pathways.
Result of Action
Related compounds have been used in the synthesis of fluorinated polyimides , suggesting potential effects on related molecular and cellular structures.
Action Environment
Related compounds have shown stability under various conditions , suggesting potential environmental resilience.
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-2-23-13-9-7-12(8-10-13)11-16(22)21-15-6-4-3-5-14(15)17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREJZUBOVKQIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzamide](/img/structure/B5865508.png)

![7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B5865533.png)

![N-[2-(acetylamino)phenyl]-2,2,2-trichloroacetamide](/img/structure/B5865548.png)

![1-(2-{1-[2-amino-6-(3-aminocyclobutyl)-4-pyrimidinyl]-4-piperidinyl}ethyl)-2-pyrrolidinone dihydrochloride](/img/structure/B5865566.png)
![N-(2,4-dibromo-6-fluorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865567.png)
![N-(2-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5865577.png)
![6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B5865586.png)

![methyl 2-{[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5865591.png)
